![molecular formula C23H20BrN3O B117414 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B117414.png)
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Übersicht
Beschreibung
This compound features a dihydroimidazo[1,2-a]benzimidazole core linked to a biphenyl ethanone moiety, with a hydrobromide counterion. The imidazo-benzimidazole system is a fused heterocyclic structure known for its pharmacological relevance, particularly in kinase inhibition and antiparasitic activity. The hydrobromide salt enhances solubility and stability compared to its free base form. Key structural attributes include:
- Aromatic systems: The benzimidazole and biphenyl groups contribute to π-π stacking interactions and lipophilicity.
- Hydrobromide salt: Improves aqueous solubility and bioavailability.
Vorbereitungsmethoden
The synthesis of CCT 031374 hydrobromide involves several steps, including the preparation of intermediate compounds and the final hydrobromide salt formation. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of organic reactions involving the formation of the imidazobenzimidazole core structure .
Analyse Chemischer Reaktionen
CCT 031374 Hydrobromid unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit dem Beta-Catenin- und Transkriptionsfaktor-Komplex betreffen. Es ist bekannt, dass die Verbindung die TCF-abhängige Transkription von Genen im Wnt-Signalweg hemmt . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Dimethylsulfoxid (DMSO) als Lösungsmittel, wobei die Verbindung eine gute Löslichkeit in DMSO aufweist . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die inhibierten Formen der Zielproteine, die zu einer reduzierten Zellproliferation und Tumorwachstum führen .
Wissenschaftliche Forschungsanwendungen
CCT 031374 Hydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird als Werkzeugverbindung verwendet, um den Wnt/Beta-Catenin-Signalweg zu untersuchen, der für verschiedene zelluläre Prozesse unerlässlich ist, darunter Zellproliferation, Differenzierung und Apoptose . In der Krebsforschung wird CCT 031374 Hydrobromid verwendet, um sein Potenzial als Antitumormittel zu untersuchen, indem es den Beta-Catenin/TCF-Komplex hemmt und so das Tumorwachstum und die Proliferation reduziert . Darüber hinaus wird es in der Stammzellforschung verwendet, um die Auswirkungen der Wnt-Signalgebung auf die Stammzelldifferenzierung und -erhaltung zu untersuchen .
Wirkmechanismus
Der Wirkmechanismus von CCT 031374 Hydrobromid beinhaltet die Hemmung des Beta-Catenin- und Transkriptionsfaktor-Komplex-Signalwegs. Durch die Bindung an den Beta-Catenin/TCF-Komplex verhindert die Verbindung die Transkription von Zielgenen im Wnt-Signalweg . Diese Hemmung führt zu einem Rückgang der Beta-Catenin-Spiegel im Kern und im Zytosol, was letztendlich die Zellproliferation reduziert und Apoptose in Krebszellen induziert . Zu den molekularen Zielstrukturen von CCT 031374 Hydrobromid gehören die Beta-Catenin- und TCF-Proteine, die Schlüsselkomponenten des Wnt-Signalwegs sind .
Wirkmechanismus
The mechanism of action of CCT 031374 hydrobromide involves the inhibition of the beta-catenin and transcription factor complex signaling. By binding to the beta-catenin/TCF complex, the compound prevents the transcription of target genes in the Wnt signaling pathway . This inhibition leads to a decrease in beta-catenin levels in the nucleus and cytosol, ultimately reducing cell proliferation and inducing apoptosis in cancer cells . The molecular targets of CCT 031374 hydrobromide include the beta-catenin and TCF proteins, which are key components of the Wnt signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyrazine Derivatives (Antimalarial Agents)
Compounds such as 2-Amino-1-(2-(4-fluorophenyl)-3-(4-fluorophenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-ethanone (IC₅₀: 20–23 nM against P. falciparum) share structural similarities in their fused imidazole systems and halogenated aryl groups .
- Key differences :
- The target compound lacks the pyrazine ring but includes a benzimidazole core.
- The hydrobromide counterion may confer distinct solubility advantages over neutral analogs.
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones
Compounds like Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5q) exhibit high thermal stability (melting point >300°C) and detailed spectroscopic profiles (e.g., FT-IR carbonyl stretches at ~1670 cm⁻¹) .
- Comparison: The target compound’s hydrobromide salt likely reduces its melting point compared to neutral, highly crystalline pyrimidinones. Both classes feature fused imidazole systems, but the pyrimidinones lack the biphenyl substituent.
N,N-Diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine Dihydrochloride
This dihydrochloride salt (MW: 435.39 g/mol) shares the imidazo[1,2-a]benzimidazole core but includes a methoxyphenyl group and an ethylamine side chain .
- Key contrasts :
- The target compound’s biphenyl group increases lipophilicity (logP) compared to the methoxyphenyl substituent.
- Hydrobromide vs. hydrochloride salts may exhibit differences in solubility and hygroscopicity.
Imidazopyridine-Tethered Pyrazolines
Synthesized via chalcone intermediates, these compounds (e.g., 1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one ) highlight the role of imidazole rings in drug design .
Tabulated Comparison of Key Properties
Discussion of Research Findings
- Solubility and Salt Effects: The hydrobromide in the target compound likely outperforms neutral analogs (e.g., pyrimidinones) in aqueous solubility, akin to dihydrochloride salts in other imidazo derivatives .
- Biological Activity : While antimalarial imidazo-pyrazines show low nM IC₅₀ values , the target compound’s biphenyl group may redirect activity toward kinase targets due to increased lipophilicity.
- Spectroscopic Profiles : Similarities in FT-IR (e.g., carbonyl stretches) and NMR aromatic proton shifts (δ 7.0–7.7 ppm) suggest shared electronic environments in the fused imidazole systems .
Biologische Aktivität
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide, also known as CCT 031374 hydrobromide, is a compound notable for its selective inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including development and cell proliferation, and its dysregulation is implicated in numerous cancers. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide is C23H20BrN3O, with a molecular weight of approximately 434.33 g/mol. The compound features an aromatic ketone framework enriched with imidazole and benzimidazole rings, contributing to its stability and biological reactivity.
CCT 031374 hydrobromide functions primarily as a selective inhibitor of the Wnt/β-catenin signaling pathway. The mechanism involves:
- Inhibition of TCF-dependent transcription : By preventing the interaction between β-catenin and TCF/LEF transcription factors, the compound blocks the transcription of target genes associated with cell proliferation and tumorigenesis.
- Disruption of β-catenin stabilization : In the absence of Wnt signaling, β-catenin is kept low in the cytoplasm by a protein complex involving APC and Axin. CCT 031374 disrupts this stabilization process upon Wnt ligand binding, leading to reduced nuclear translocation of β-catenin.
These actions suggest significant potential for anti-tumor effects in various cancer types, particularly colorectal cancer where Wnt/β-catenin pathway activation is prevalent.
Antitumor Activity
Research indicates that CCT 031374 hydrobromide exhibits notable antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines through its action on the Wnt/β-catenin pathway. For instance:
- Case Study : In vitro studies have demonstrated that treatment with CCT 031374 leads to reduced viability in colorectal cancer cell lines by inhibiting β-catenin-mediated transcriptional activity .
Comparative Analysis with Similar Compounds
Several compounds structurally similar to CCT 031374 have been evaluated for their biological activities. Below is a comparative analysis highlighting key features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
CCT 031374 | Imidazole and benzimidazole rings | Selective Wnt/β-catenin inhibitor |
Compound A | Contains bromophenyl and benzimidazole | Anticancer properties |
Compound B | Imidazo-pyrimidine structure | Potential antitumor activity |
This table illustrates how CCT 031374's unique combination of structural elements contributes to its specific targeting of the Wnt/β-catenin pathway compared to other compounds.
Synthesis Methods
The synthesis of CCT 031374 typically involves multi-step organic reactions that require careful control over conditions to achieve high yields and purity. Common methods include:
- Formation of Imidazole Ring : Utilizing appropriate reagents to construct the imidazole framework.
- Coupling Reactions : Employing coupling agents to link aromatic groups effectively.
These synthetic approaches are vital for producing compounds with desired biological activities.
Future Directions and Research Needs
While promising results have been obtained regarding the biological activity of CCT 031374 hydrobromide, further research is essential to fully elucidate its mechanisms and potential therapeutic applications:
- Binding Affinity Studies : Investigating the binding affinities of CCT 031374 with various proteins involved in signal transduction.
- In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety profiles.
- Combination Therapies : Exploring the potential for combination therapies with other anticancer agents to enhance therapeutic outcomes.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
To improve yield, focus on solvent selection, reaction time, and purification methods. For example:
- Use DMSO as a solvent for reflux reactions, as it enhances reaction efficiency at elevated temperatures .
- Extend reflux times to 18 hours to ensure complete conversion of intermediates, followed by slow cooling to room temperature to minimize premature crystallization .
- Purify the product via water-ethanol crystallization , which increases purity while maintaining a moderate yield (e.g., 65% reported in similar imidazo-benzimidazole syntheses) .
Q. What analytical methods are critical for confirming the compound’s structural identity?
A multi-technique approach is essential:
- Elemental analysis (CHNS): Compare experimental and theoretical values for %C, %H, and %N (e.g., deviations <0.3% validate purity) .
- Spectroscopy:
- ¹H/¹³C NMR to verify aromatic proton environments and carbonyl groups .
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Melting point consistency (e.g., 141–143°C in analogous compounds) ensures crystallinity .
Advanced Research Questions
Q. How do structural modifications influence the compound’s antimalarial activity?
Analyze quantitative structure-activity relationships (QSAR) by comparing IC₅₀ values of analogs. For example:
- Substituents like fluorophenyl groups reduce IC₅₀ (indicating higher potency) in Plasmodium falciparum strains (e.g., 20 nM in 3D7 vs. 75 nM in bulkier derivatives) .
- Stereochemistry impacts activity: (S)-configured analogs show strain-specific efficacy (e.g., 64 nM in W2 vs. 90 nM in 3D7) .
- Use artificial neural networks to predict activity trends and prioritize synthetic targets .
Q. How can experimental design address variability in biological assay results?
Mitigate variability through:
- Sample stabilization: Cool samples continuously to slow organic degradation during long assays (e.g., 9-hour timelines introduce matrix changes) .
- Dose-response validation: Test multiple replicates across biologically relevant concentrations (e.g., 10–100 nM for IC₅₀ determination) .
- Strain-specific controls: Include both drug-sensitive (3D7) and resistant (W2) P. falciparum strains to assess cross-resistance .
Q. What advanced synthetic routes enable access to complex derivatives?
Leverage multi-step strategies:
- Ugi reaction: Assemble imidazo-benzimidazole cores via four-component condensation, enabling diverse substitution patterns .
- Palladium-mediated coupling: Introduce aryl or amino groups (e.g., HATU-mediated coupling with N-BOC-glycine) .
- Deprotection protocols: Use TFA to remove BOC groups without side reactions .
Q. How should researchers resolve discrepancies in elemental analysis data?
- Recrystallization: Repeat purification to remove residual solvents or salts (e.g., HCl salt hydrates can skew %H values) .
- Theoretical adjustment: Account for hydration (e.g., +0.1H₂O in calculations) to align experimental and theoretical results .
- Cross-validation: Combine CHNS data with mass spectrometry (HRMS) for accurate molecular weight confirmation .
Eigenschaften
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPILENOYNNNGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.